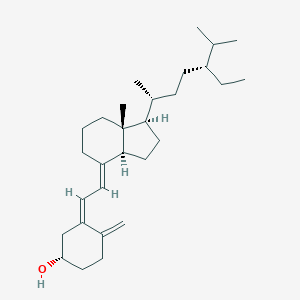![molecular formula C7H11NO B052421 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one CAS No. 122737-56-8](/img/structure/B52421.png)
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, also known as 3,4-didehydro-2-deoxy-N-methylmorphinan, is a synthetic chemical compound that belongs to the class of opioids. This compound has been studied extensively due to its potential therapeutic applications in pain management and addiction treatment. In 2.1]heptan-3-one.
Mecanismo De Acción
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one acts on the central nervous system by binding to opioid receptors. Specifically, it binds to mu-opioid receptors, which are involved in pain perception and reward pathways. By binding to these receptors, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one can produce analgesia and reduce the craving for opioids.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one are similar to those of other opioids. This compound can produce analgesia, sedation, and respiratory depression. Additionally, it can produce feelings of euphoria and can be addictive if used inappropriately.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in lab experiments is its potency and selectivity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in pain perception and addiction. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one. One direction is the development of new pain medications based on this compound. By optimizing the synthesis and purification methods, it may be possible to create a more potent and selective analgesic. Another direction is the development of new addiction treatments based on this compound. By studying the mechanism of action and biochemical effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, it may be possible to create new medications that can reduce opioid cravings without producing addictive effects. Additionally, further studies are needed to determine the long-term effects of using this compound in pain management and addiction treatment.
Métodos De Síntesis
The synthesis of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one involves the reaction of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-oneo-2-deoxy-N-methylmorphinan with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various methods such as chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been studied extensively for its potential therapeutic applications in pain management and addiction treatment. This compound has been shown to have strong analgesic properties, which makes it a promising candidate for the development of new pain medications. Additionally, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been shown to have potential in the treatment of opioid addiction, as it can bind to the same receptors as opioids but without producing the same addictive effects.
Propiedades
Número CAS |
122737-56-8 |
|---|---|
Nombre del producto |
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
5-methyl-1-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c1-5-2-8-3-6(5)7(9)4-8/h5-6H,2-4H2,1H3 |
Clave InChI |
MNOYWKBSLKWAMT-UHFFFAOYSA-N |
SMILES |
CC1CN2CC1C(=O)C2 |
SMILES canónico |
CC1CN2CC1C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



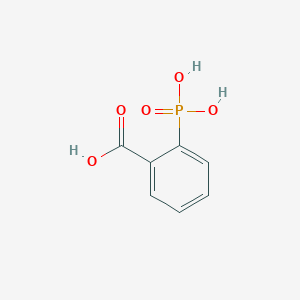
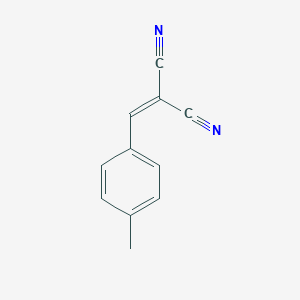
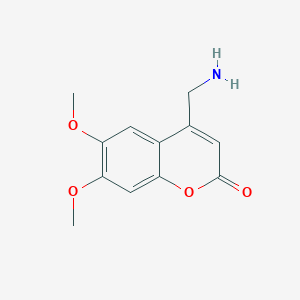
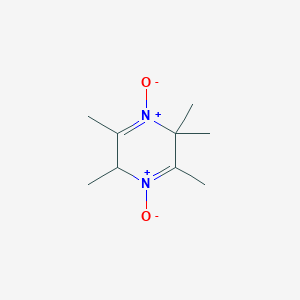
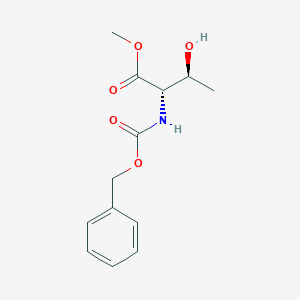
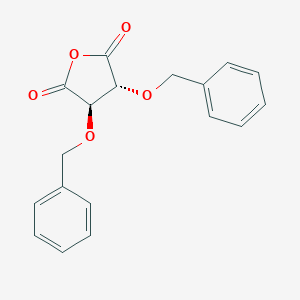
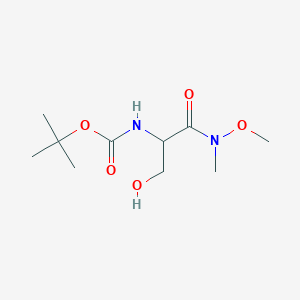
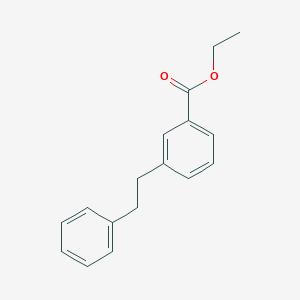
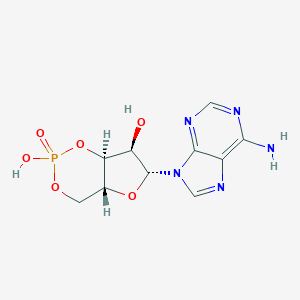
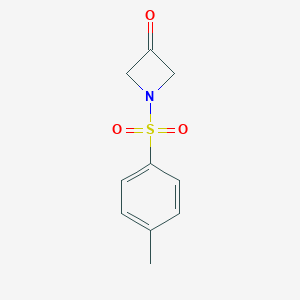
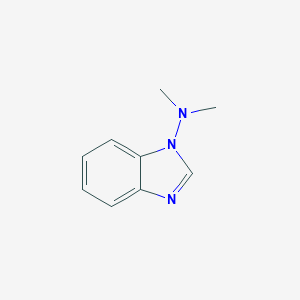

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
